molecular formula C7H8N4 B1529604 5-Amino-2-methyl-2H-pyrazolo[3,4-B]pyridine CAS No. 1363383-41-8

5-Amino-2-methyl-2H-pyrazolo[3,4-B]pyridine

Cat. No.: B1529604
CAS No.: 1363383-41-8
M. Wt: 148.17 g/mol
InChI Key: VMXGQYXXAIDTMO-UHFFFAOYSA-N
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Description

5-Amino-2-methyl-2H-pyrazolo[3,4-B]pyridine is a heterocyclic aromatic organic compound belonging to the pyrazolo[3,4-B]pyridine family

Synthetic Routes and Reaction Conditions:

  • Traditional Synthesis: One common synthetic route involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid. This reaction typically proceeds under mild conditions and yields the desired pyrazolo[3,4-B]pyridine derivatives.

  • Microwave-Assisted Synthesis: Another method employs microwave irradiation to accelerate the reaction between 5-aminopyrazoles and diethyl 2-(ethoxymethylenene)-malonate. This approach often results in higher yields and shorter reaction times compared to traditional methods.

Industrial Production Methods: Industrial-scale production of this compound typically involves optimizing these synthetic routes to achieve large-scale synthesis with high purity and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to enhance production rates and ensure consistent quality.

Types of Reactions:

  • Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different chemical and biological properties.

  • Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents onto the pyrazolo[3,4-B]pyridine core, leading to a diverse range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and hydrogen gas are frequently used.

  • Substitution: Nucleophiles such as amines, alcohols, and halides are often employed, with reaction conditions varying based on the specific reagents used.

Major Products Formed:

  • Oxidation Products: Hydroxylated, carboxylated, and other oxygenated derivatives.

  • Reduction Products: Reduced forms with altered electronic properties.

  • Substitution Products: Derivatives with various functional groups attached to the core structure.

Scientific Research Applications

Chemistry: In the field of chemistry, 5-Amino-2-methyl-2H-pyrazolo[3,4-B]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: This compound has shown promise in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its derivatives are being investigated for their potential to modulate biological pathways and treat various diseases.

Medicine: In medicinal chemistry, this compound is explored for its therapeutic potential. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties, making it a candidate for drug development.

Industry: The compound's versatility extends to industrial applications, where it is used in the production of dyes, pigments, and other chemical products. Its ability to undergo various chemical reactions makes it a valuable component in industrial synthesis processes.

Comparison with Similar Compounds

  • Pyrazolo[3,4-b]pyridine: The parent compound without the amino and methyl groups.

  • 2H-Pyrazolo[3,4-b]pyridine derivatives: Other derivatives with different substituents on the pyrazolo[3,4-b]pyridine core.

  • Pyrazole derivatives: Compounds featuring the pyrazole ring with various functional groups.

Uniqueness: 5-Amino-2-methyl-2H-pyrazolo[3,4-B]pyridine stands out due to its specific combination of amino and methyl groups, which confer unique chemical and biological properties compared to its analogs. These modifications can significantly impact its reactivity, stability, and biological activity.

Properties

IUPAC Name

2-methylpyrazolo[3,4-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11-4-5-2-6(8)3-9-7(5)10-11/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXGQYXXAIDTMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C=NC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401255640
Record name 2H-Pyrazolo[3,4-b]pyridin-5-amine, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401255640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363383-41-8
Record name 2H-Pyrazolo[3,4-b]pyridin-5-amine, 2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363383-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrazolo[3,4-b]pyridin-5-amine, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401255640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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